

# Pilaralisib vs voxtalisib PI3K mTOR inhibition

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Pilaralisib

CAS No.: 934526-89-3

Cat. No.: S547960

Get Quote

## Clinical Trial Efficacy and Safety

The following table summarizes the results from key clinical trials, which generally showed that while these drugs have acceptable safety profiles, their efficacy as monotherapies or in combination with other agents has been limited.

| Aspect                               | Pilaralisib Findings                                                         | Voxtalisib Findings                                                                                    |
|--------------------------------------|------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Breast Cancer (with Letrozole)       | 6-month PFS: <b>17%</b> (Phase II) [1]                                       | 6-month PFS: <b>8%</b> (Phase II) [1]                                                                  |
| Solid Tumors (with Chemotherapy)     | No enhanced antitumor activity when combined with paclitaxel/carboplatin [2] | -                                                                                                      |
| Endometrial Cancer (Monotherapy)     | Objective Response Rate (ORR): <b>6%</b> [3]                                 | -                                                                                                      |
| Glioma (with Temozolomide)           | -                                                                            | Demonstrated a <b>favorable safety profile</b> ; best response was stable disease in most patients [4] |
| Common Grade $\geq 3$ Adverse Events | Increased liver enzymes (AST/ALT), rash [1] [2]                              | Increased liver enzymes (ALT), rash, lymphopenia, thrombocytopenia [1] [4]                             |

## Mechanism of Action and Pathway

The most critical difference lies in their targets within the PI3K/AKT/mTOR signaling pathway, a network frequently dysregulated in cancer that controls cell growth, survival, and metabolism [5].



[7].

## Key Experimental Protocols from Clinical Studies

The data in the comparison tables are derived from standardized clinical trial designs. Here are the methodologies used in the cited studies to help you evaluate the evidence.

- **Phase I/II Dose-Escalation Design (for combinations)** [1] [2] [4]:
  - **Purpose:** To determine the **Maximum Tolerated Dose (MTD)** and recommended Phase II dose.
  - **Method:** A standard **"3 + 3" design** was used. Cohorts of 3-6 patients received escalating doses of the PI3K/mTOR inhibitor in combination with a standard therapy (e.g., letrozole, paclitaxel/carboplatin, or temozolomide).
  - **Endpoint Measurement: Dose-Limiting Toxicities (DLTs)** were assessed during the first cycle (typically 21 days). The MTD was defined as the highest dose at which fewer than 33% of patients experienced a DLT.
- **Efficacy Assessment in Phase II Monotherapy** [3]:
  - **Purpose:** To evaluate the antitumor activity of the drug.
  - **Method:** Patients with advanced or recurrent endometrial carcinoma received **Pilaralisib monotherapy** (600 mg capsule or 400 mg tablet, once daily) in continuous 21-day cycles.
  - **Endpoint Measurement:** Tumor response was assessed by **radiologic imaging (CT/MRI)** every 6 weeks, using **Response Evaluation Criteria in Solid Tumors (RECIST) v1.1**. The primary efficacy endpoint was **Objective Response Rate (ORR)**, which includes both complete and partial responses.
- **Pharmacodynamic Evaluation** [2] [4]:
  - **Purpose:** To confirm that the drug is hitting its intended target in the body.
  - **Method: Paired skin and tumor biopsies** were collected from a subset of patients before treatment and after initiation of therapy.
  - **Endpoint Measurement:** Tissue samples were analyzed using **immunohistochemistry or flow cytometry** to measure changes in levels of **phosphorylated pathway components** (e.g., pAKT, pS6, pERK), which indicate pathway inhibition.

## Conclusion for Research and Development

Based on the clinical data, here are the key takeaways for your work:

- **Mechanistic Choice:** The choice between these agents should be guided by the biological hypothesis. If the goal is pure PI3K pathway blockade, **Pilaralisib** is suitable. If concurrent PI3K and mTOR inhibition is desired to overcome potential feedback loops, **Voxtalisib** is the appropriate tool [6] [7].
- **Limited Single-Agent Efficacy:** Clinical results reinforce that **single-agent PI3K pathway inhibition has shown modest activity** in most solid tumors, despite evidence of target engagement [2] [3] [5]. This highlights the importance of combination strategies.
- **Combination Challenges:** Combining these inhibitors with other therapies, such as chemotherapy or MEK inhibitors, has proven challenging due to **overlapping toxicities and poor long-term tolerability**, without a clear and significant enhancement of efficacy [2] [8].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Phase I/II dose-escalation study of PI or... 3 K inhibitors pilaralisib [pubmed.ncbi.nlm.nih.gov]
2. Phase I Dose-Escalation Study of Pilaralisib (SAR245408 ... [pmc.ncbi.nlm.nih.gov]
3. Phase II study of the PI3K inhibitor pilaralisib (SAR245408 [sciencedirect.com]
4. Phase I dose-escalation study of the PI3K/mTOR inhibitor ... [pubmed.ncbi.nlm.nih.gov]
5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors [pmc.ncbi.nlm.nih.gov]
6. Pilaralisib (XL147) | PI3K inhibitor | Mechanism [selleckchem.com]
7. Voxtalisib (XL765) Analogue | PI3K inhibitor | Mechanism [selleckchem.com]
8. A phase Ib dose-escalation and expansion study of the oral ... [nature.com]

To cite this document: Smolecule. [Pilaralisib vs voxtalisib PI3K mTOR inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547960#pilaralisib-vs-voxtalisib-pi3k-mtor-inhibition>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)